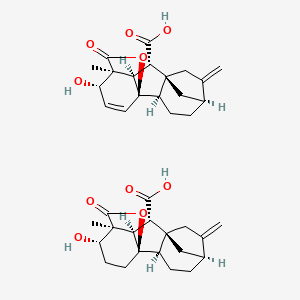
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol
説明
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, also known as Benzaldehyde propylene glycol acetal or PG acetal of benzaldehyde, is a chemical compound with the formula C10H12O2 . It is a colorless or light yellow liquid .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene acetal for radical ring-opening polymerization, has been reported from three different acetal halides .Molecular Structure Analysis
The molecular weight of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol has a density of 1.185g/mL at 25°C (lit.), a melting point of 84 °C, a boiling point of 280°C (lit.), a flash point of 113°C, and a vapor pressure of 0.000253mmHg at 25°C . It is soluble in many organic solvents, such as ethanol, ether, and acetone .科学的研究の応用
Polymer Synthesis and Characterization
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol has been utilized in the synthesis and characterization of polymers. For example, it has been used in the polymerization of methacrylates, leading to the development of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. This polymer was characterized using techniques like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies, demonstrating specific properties in terms of thermal degradation and stability (Coskun et al., 1998).
Catalysis in Chemical Reactions
In the field of catalysis, derivatives of 1,3-dioxolane, including those similar to 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, have been employed as ligands in homogenously catalyzed reactions. Their efficiency in methanol carbonylation to acetic acid using cobalt as a catalyst component has been a subject of study (Lindner et al., 1988).
Crystal Structure Analysis
The compound has been involved in studies focusing on crystal structure analysis. For instance, intermolecular interactions involving similar dioxolane compounds and methanol under electron impact ionization conditions have been observed and confirmed by X-ray diffraction (Xu et al., 2010).
Application in Degradable Polymers
One significant application of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol derivatives is in the synthesis of degradable polymers. This application is particularly important in creating environmentally friendly materials. Studies have shown that it can be used as a controlling comonomer in radical ring-opening polymerization, creating polymers with controlled degradation properties (Delplace et al., 2015).
Asymmetric Synthesis
The compound has been used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in creating specific molecular configurations, which is crucial in the pharmaceutical and fine chemicals industries (Jung et al., 2000).
Catalytic Synthesis of Acetals and Ketals
Another application involves its use in the catalytic synthesis of acetals and ketals, where it has shown efficacy in reactions leading to various volatile products. This application is significant in the chemical industry for producing specific compounds (Yang et al., 2008).
特性
IUPAC Name |
(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZNMYSUIDIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963089 | |
| Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | |
CAS RN |
4361-60-8 | |
| Record name | 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4361-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















